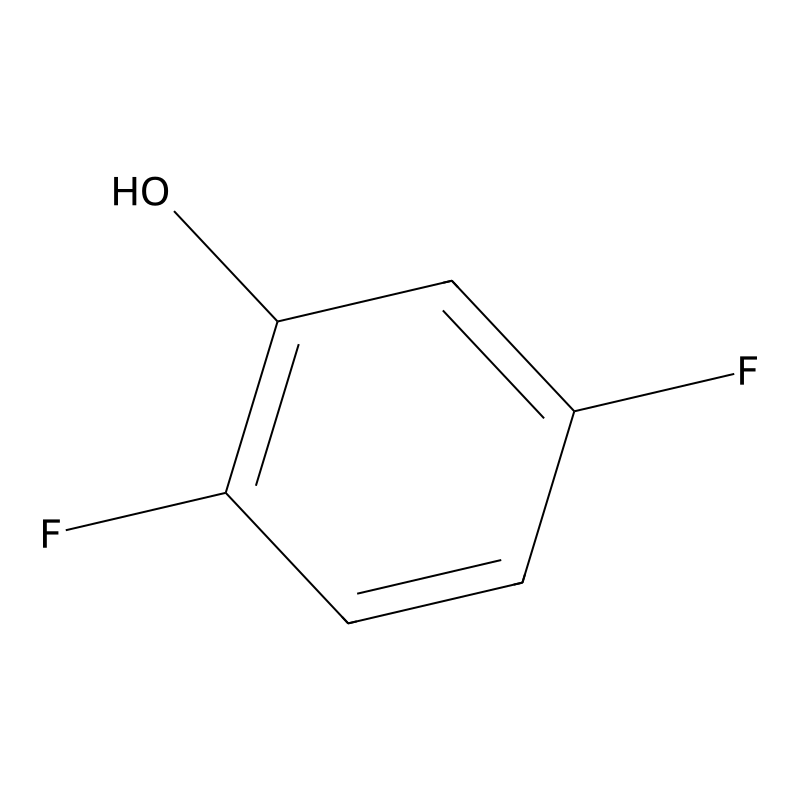

2,5-Difluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-Difluorophenol (CAS 2713-31-7) is a highly reactive, solid-state fluorinated aromatic building block characterized by its precise 2,5-substitution pattern. With a melting point of 35–42 °C and a boiling point of 145 °C, it is utilized extensively in the synthesis of advanced nematic liquid crystals, pharmaceutical active pharmaceutical ingredients (APIs), and specialty agrochemicals . The compound provides a distinct balance of electronic activation and steric accessibility, offering a specific pKa profile that dictates its utility as both a nucleophile and a leaving group in complex organic synthesis[1].

Substituting 2,5-difluorophenol with close isomers like 2,4-difluorophenol or 2,6-difluorophenol fundamentally alters reaction trajectories and product properties. The 2,6-isomer sterically shields the hydroxyl group, restricting reactivity to the para position—a feature exploited for linear polymerization but detrimental to multi-functional API scaffolding . Conversely, 2,4-difluorophenol possesses a significantly higher pKa, reducing its efficacy as a leaving group in nucleophilic aromatic substitution (SNAr) and altering the electrostatic topology of downstream liquid crystal formulations [1]. Procurement must strictly specify the 2,5-isomer to maintain target dipole moments, reaction kinetics, and regioselectivity.

Thermodynamic Acidity and SNAr Leaving Group Performance

The pKa of 2,5-difluorophenol is quantitatively distinct from its isomers, directly impacting its deprotonation kinetics and leaving group ability. 2,5-Difluorophenol exhibits a pKa of 7.71, making it significantly more acidic than 2,4-difluorophenol (pKa 8.72)[1]. This ~1.0 pKa unit difference means 2,5-difluorophenol is more readily deprotonated under milder basic conditions and serves as a superior leaving group in complex coupling reactions, reducing the need for aggressive reagents.

| Evidence Dimension | Acid Dissociation Constant (pKa) |

| Target Compound Data | 7.71 |

| Comparator Or Baseline | 8.72 (2,4-Difluorophenol) |

| Quantified Difference | 1.01 pKa units lower (higher acidity) |

| Conditions | Standard aqueous conditions at 25 °C |

A lower pKa allows for milder base selection during etherification and improves yields in API synthesis where the phenoxide acts as a leaving group.

Thermal Behavior and Solid-State Handling

For industrial scale-up, the physical state of the precursor dictates feeding mechanisms and purification strategies. 2,5-Difluorophenol has a melting point of 35–42 °C, allowing it to be handled as a solid or easily melted for liquid dosing . In contrast, 2,4-difluorophenol has a melting point near 22 °C, often making it a liquid or a semi-solid slush at ambient plant temperatures, complicating gravimetric feeding and crystallization-based purification .

| Evidence Dimension | Melting Point |

| Target Compound Data | 35–42 °C (Solid at standard ambient temperature) |

| Comparator Or Baseline | ~22 °C (2,4-Difluorophenol, liquid/semi-solid at ambient) |

| Quantified Difference | Phase difference at 20-25 °C |

| Conditions | Standard atmospheric pressure (1013 hPa) |

Solid-state handling at room temperature simplifies gravimetric dosing and reduces containment risks compared to handling low-melting liquids in large-scale manufacturing.

Regioselective Accessibility for Ortho/Para Functionalization

The 2,5-substitution pattern leaves both an ortho (position 6) and a para (position 4) site open relative to the hydroxyl group, enabling diverse electrophilic aromatic substitutions. This contrasts sharply with 2,6-difluorophenol, where both ortho positions are blocked by fluorine atoms, restricting reactivity exclusively to the para position . This steric accessibility is critical when synthesizing complex tri- or tetra-substituted aromatic scaffolds for agrochemicals or pharmaceuticals.

| Evidence Dimension | Available Reactive Sites (Electrophilic Substitution) |

| Target Compound Data | 2 accessible sites (ortho and para to OH) |

| Comparator Or Baseline | 1 accessible site (para only, 2,6-difluorophenol) |

| Quantified Difference | 100% increase in primary reactive sites |

| Conditions | Standard electrophilic aromatic substitution conditions |

Procuring the 2,5-isomer is mandatory when downstream synthesis requires functionalization adjacent to the hydroxyl group, which is impossible with the 2,6-isomer.

Lateral Dipole Moment Induction in Nematic Liquid Crystals

In the formulation of nematic liquid crystals, the precise positioning of fluorine atoms dictates the dielectric anisotropy (Δε) of the mixture. The 2,5-difluorophenyl moiety introduces a specific lateral dipole moment that is fundamentally different from the 3,4-difluoro (which strongly promotes positive Δε) or the 2,6-difluoro patterns [1]. The 2,5-substitution allows for the fine-tuning of negative or neutral dielectric anisotropy without the severe steric penalty and viscosity increase associated with bulkier substituents.

| Evidence Dimension | Dipole Moment Orientation |

| Target Compound Data | Transverse/Lateral dipole dominance (2,5-difluoro) |

| Comparator Or Baseline | Strong longitudinal dipole dominance (3,4-difluoro) |

| Quantified Difference | Orthogonal electrostatic vectors |

| Conditions | Nematic liquid crystal host mixtures |

Display manufacturers must select the 2,5-isomer to achieve specific threshold voltages and response times in vertically aligned (VA) liquid crystal displays.

Synthesis of Dopamine D1 Ligands and CNS Therapeutics

The specific pKa and regioselectivity of 2,5-difluorophenol make it the required precursor for synthesizing targeted heterocyclic APIs, such as specific dopamine D1 ligands, where the 2,5-difluoro pattern is conserved in the final pharmacophore to optimize lipophilicity and metabolic stability [1].

Formulation of Negative Dielectric Anisotropy Liquid Crystals

Utilized in the materials science sector to synthesize liquid crystal monomers. The 2,5-difluoro substitution provides the necessary lateral dipole moment to tune the dielectric properties of nematic mixtures for high-contrast displays[2].

Advanced Agrochemical Scaffolding

Employed as a building block for modern herbicides and fungicides. The availability of both ortho and para reactive sites allows for multi-step functionalization that is sterically blocked when using 2,6-difluorophenol .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (91.49%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (91.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (89.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant